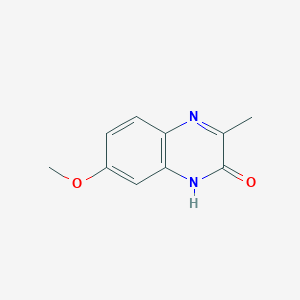
7-Methoxy-3-methylquinoxalin-2(1H)-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 7-Methoxy-3-methylquinoxalin-2(1H)-one involves complex chemical processes that lead to its formation. Notable methods include reductive alkylation, cyclocondensation, and various modification techniques to enhance its drug-like properties and antitumor activity. Specifically, compounds related to this chemical structure have been synthesized through innovative approaches for potential use in medicinal applications, such as tubulin-binding tumor-vascular disrupting agents (Mu-Tian Cui et al., 2017)(Cui et al., 2017).
Molecular Structure Analysis
The molecular structure of 7-Methoxy-3-methylquinoxalin-2(1H)-one and related compounds has been determined through various spectroscopic and crystallographic techniques. Studies involving single-crystal X-ray diffraction have provided detailed insights into the compound's molecular geometry, including bond lengths, bond angles, and torsion angles. These structural features are crucial for understanding the compound's chemical behavior and its interaction with biological targets (M. K. Gumus et al., 2018)(Gumus et al., 2018).
Chemical Reactions and Properties
7-Methoxy-3-methylquinoxalin-2(1H)-one undergoes a variety of chemical reactions that highlight its reactivity and potential as a scaffold for further chemical modifications. These reactions include nucleophilic substitutions, cycloadditions, and electrophilic additions. The compound's chemical properties, such as its reactivity with different reagents and conditions, have been extensively studied to optimize its synthesis and enhance its biological activities (P. K. Mahata et al., 2003)(Mahata et al., 2003).
Physical Properties Analysis
The physical properties of 7-Methoxy-3-methylquinoxalin-2(1H)-one, such as solubility, melting point, and stability, play a significant role in its pharmacokinetic profile and drug formulation. These properties are influenced by the compound's molecular structure and are critical for its solubility in biological fluids, distribution within the body, and overall bioavailability. Studies have focused on balancing these physical properties to achieve optimal drug-like characteristics (Mu-Tian Cui et al., 2017)(Cui et al., 2017).
Chemical Properties Analysis
The chemical properties of 7-Methoxy-3-methylquinoxalin-2(1H)-one, including its reactivity, functional group transformations, and interactions with biological targets, are essential for its pharmacological activity. Understanding these properties enables the design of analogs with improved efficacy, reduced toxicity, and enhanced selectivity for desired biological targets. Research in this area focuses on modifying the compound's chemical structure to fine-tune its interaction with specific proteins or enzymes involved in disease pathways (Mu-Tian Cui et al., 2017)(Cui et al., 2017).
Applications De Recherche Scientifique
Corrosion Inhibition : Tazouti et al. (2016) found that quinoxalinone derivatives, including 7-Methoxy-3-methylquinoxalin-2(1H)-one, effectively inhibit mild steel corrosion in acidic environments, with some derivatives showing higher efficiency than others (Tazouti et al., 2016).
Synthesis of Brexpiprazole Intermediate : Reddy et al. (2018) describe a novel method for synthesizing 7-hydroxyquinolin-2(1H)-one, a key intermediate in the production of the antipsychotic drug brexpiprazole, which demonstrates the compound's significance in pharmaceutical manufacturing (Reddy et al., 2018).
Cancer Cell Apoptosis : Lv and Yin (2019) reported that a new heterocyclic compound related to 7-Methoxy-3-methylquinoxalin-2(1H)-one blocks bone cancer cell proliferation and induces cell death, highlighting its potential in cancer therapy (Lv & Yin, 2019).
Anti-Tuberculosis Agents : Jaso et al. (2005) synthesized new quinoxaline-2-carboxylate 1,4-dioxide derivatives, showing effectiveness against Mycobacterium tuberculosis. This suggests the role of related compounds in developing tuberculosis treatments (Jaso et al., 2005).
Novel Acetoxylation Reactions : Mason and Tennant (1971) explored acetic anhydride treatment of related quinoxalinone oxides, leading to novel acetoxylation reactions and providing new structures for various compounds (Mason & Tennant, 1971).
Antitumor Activity : Cui et al. (2017) identified compounds related to 7-Methoxy-3-methylquinoxalin-2(1H)-one as potential tubulin-binding tumor-vascular disrupting agents, inhibiting tumor growth and targeting blood vessels in tumors (Cui et al., 2017).
Antibacterial Activity : Komoriya et al. (2019) discovered that novel 8-methylquinolone derivatives show potent antibacterial activity, indicating the potential of similar compounds in fighting bacterial infections (Komoriya et al., 2019).
Chemical Synthesis Efficiency : Abasolo et al. (1987) reported that the Hinsberg reaction can efficiently synthesize derivatives of 7-Methoxy-3-methylquinoxalin-2(1H)-one, improving yields and regioselectivity (Abasolo et al., 1987).
Enantioselective Hydrogenation : Bianchini et al. (1998) demonstrated the effective catalysis of enantioselective hydrogenation of 2-methylquinoxaline, a process relevant to compounds like 7-Methoxy-3-methylquinoxalin-2(1H)-one (Bianchini et al., 1998).
Sigma-2 Receptor Study : Xu et al. (2005) found that [3H]RHM-1, a compound related to 7-Methoxy-3-methylquinoxalin-2(1H)-one, is a useful ligand for studying sigma-2 receptors in vitro, relevant to neurological and psychiatric disorders (Xu et al., 2005).
Quantum Entanglement in Cancer Diagnosis : Alireza et al. (2019) presented an analytical model involving a moving nano molecule, like 7-Methoxy-3-methylquinoxalin-2(1H)-one, in diagnosing human cancer cells, tissues, and tumors (Alireza et al., 2019).
Photocyclisation Studies : Atfah et al. (1990) investigated the photocyclisation of 2-aroylquinoxalines, leading to the formation of various colored compounds, relevant to 7-Methoxy-3-methylquinoxalin-2(1H)-one derivatives (Atfah et al., 1990).
Propriétés
IUPAC Name |
7-methoxy-3-methyl-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-10(13)12-9-5-7(14-2)3-4-8(9)11-6/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQWKOHIGOPTPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OC)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618211 | |
| Record name | 7-Methoxy-3-methylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-3-methylquinoxalin-2(1H)-one | |
CAS RN |
117237-99-7 | |
| Record name | 7-Methoxy-3-methylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


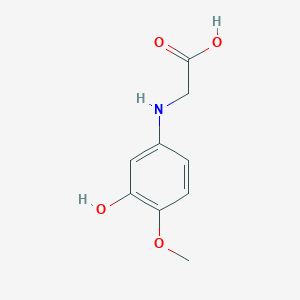
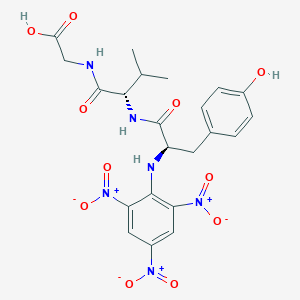
![(2-Cyclohexyl-1-[4-(1-hydroxy-1-methyl-ethyl)-5-oxo-tetrahydro-furan-2-YL]-ethyl)-carbamic acid tert-butyl ester](/img/structure/B38729.png)
![5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-7-carbaldehyde](/img/structure/B38731.png)
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B38734.png)
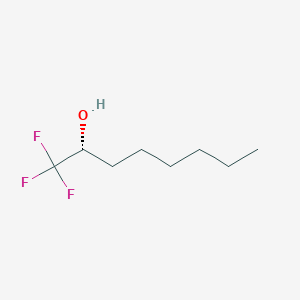


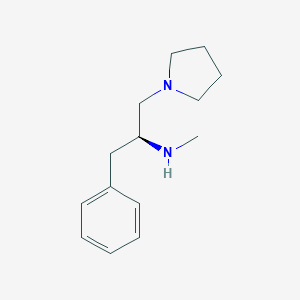
![Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl ester](/img/structure/B38742.png)


![[17-ethyl-14-[(E)-1-hydroxy-2-methylhex-4-enyl]-4,7,10,13,19,22,28,32-octamethyl-5,8,23,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-11,26-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]methyl 4-[[4-[3-(trifluoromethyl)diazirin-3-yl]benzoyl]amino]butanoate](/img/structure/B38749.png)